REACTION_CXSMILES
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O[CH2:2][CH2:3][N:4]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12])[CH2:5]CO.O=P(Cl)(Cl)[Cl:20].[CH:23]([Cl:26])(Cl)Cl>>[Cl:20][CH2:2][CH2:3][N:4]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12])[CH2:5][CH2:23][Cl:26]
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Name
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|
Quantity
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6.9 g
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Type
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reactant
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Smiles
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OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
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Name
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|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
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the mixture was cooled in an ice bath
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to remove a white precipitate
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Type
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EXTRACTION
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Details
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The filtrate was neutralized by extraction with saturated aqueous NaHCO3 and chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated to an oil (5.4 g)
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Reaction Time |
2.7 h |
Name
|
|
Type
|
|
Smiles
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ClCCN(CCCl)C=1C=C(C(=O)OC)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |